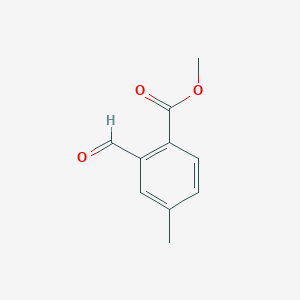

Methyl 2-formyl-4-methylbenzoate

Description

General Academic Context and Significance in Organic Synthesis

The significance of Methyl 2-formyl-4-methylbenzoate in organic synthesis lies in its bifunctional nature. The presence of both an aldehyde and an ester group on the same aromatic scaffold allows for a diverse range of chemical transformations. The aldehyde functionality is a gateway to numerous reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, enabling the introduction of a wide variety of substituents and the formation of new carbon-carbon and carbon-nitrogen bonds.

Simultaneously, the methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, serve as a directing group in electrophilic aromatic substitution reactions, or be converted into other functional groups such as amides or other esters. This dual reactivity makes this compound a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules where precise control over molecular architecture is crucial. Although detailed studies on this specific isomer are not widely documented, its structural motifs are found in various synthetically important molecules.

A 1987 study in the field of environmental science identified "this compound (or isomer)" as a compound detected in environmental samples, highlighting its presence in the broader chemical landscape, though without detailing its specific roles or synthesis. scispace.com

Historical Development of Aromatic Aldehyde and Ester Chemistry Pertinent to Formylbenzoates

The scientific foundation upon which compounds like this compound are understood and synthesized is built upon centuries of research in organic chemistry. The development of methods for the synthesis of aromatic aldehydes and esters has been a major focus, with several key reactions paving the way for the creation of such multifunctional molecules.

The synthesis of aromatic aldehydes has a rich history, with a 1946 review by Lloyd N. Ferguson in Chemical Reviews providing a comprehensive overview of the methods available at the time. acs.orgdntb.gov.ua These historical reactions remain fundamental in modern organic synthesis. nih.gov

One of the earliest and most straightforward methods for introducing an aldehyde group onto an aromatic ring is through the formylation of arenes. While a variety of methods exist, they are often restricted by the electronic nature of the aromatic substrate. wikipedia.org

The journey of ester synthesis is equally significant. The Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. jrank.org This thermodynamically controlled process is a cornerstone of ester synthesis. jrank.org The understanding of reaction rates in esterification was further advanced by the work of Nikolay Menschutkin between 1879 and 1883. nih.gov The development of continuous processes for ester manufacturing, patented in 1921, marked a significant industrial milestone. nih.gov

The Williamson ether synthesis, discovered in 1851, while primarily for ethers, laid the groundwork for understanding nucleophilic substitution reactions that are also relevant to the formation of esters from carboxylate salts. bldpharm.com These historical milestones in the development of synthetic methodologies for aldehydes and esters provide the essential chemical language and tools for the synthesis and manipulation of molecules like this compound.

Interactive Data Tables

Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Methyl 4-formyl-2-methylbenzoate |

| CAS Number | 63112-98-1 bldpharm.com | 74733-23-6 chiralen.com |

| Molecular Formula | C₁₀H₁₀O₃ bldpharm.com | C₁₀H₁₀O₃ chiralen.com |

| Molecular Weight | 178.19 g/mol | 178.19 g/mol |

| Storage | Inert atmosphere, 2-8°C | - |

Key Historical Developments in Aldehyde and Ester Synthesis

| Year | Development | Key Contributors | Significance |

| 1851 | Williamson Ether Synthesis | Alexander Williamson | Elucidated the mechanism of nucleophilic substitution, relevant to ester synthesis. bldpharm.com |

| 1879-1883 | Studies on Esterification Rates | Nikolay Menschutkin | Provided early understanding of how structure affects reaction speed in ester formation. nih.gov |

| 1895 | Fischer-Speier Esterification | Emil Fischer & Arthur Speier | Established a fundamental and widely used method for synthesizing esters from carboxylic acids and alcohols. jrank.org |

| 1921 | Patented Continuous Esterification Process | - | Enabled the large-scale industrial production of esters. nih.gov |

| 1946 | Comprehensive Review of Aromatic Aldehyde Synthesis | Lloyd N. Ferguson | Summarized the state of the art for creating a key functional group in organic chemistry. acs.orgdntb.gov.ua |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl 2-formyl-4-methylbenzoate |

InChI |

InChI=1S/C10H10O3/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-6H,1-2H3 |

InChI Key |

SKMQSMDSDANCGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Formyl 4 Methylbenzoate

Established Retrosynthetic Strategies and Forward Synthesis Routes

Established methods for synthesizing Methyl 2-formyl-4-methylbenzoate often rely on classical transformations of substituted aromatic precursors. These routes are well-documented and provide reliable access to the target compound.

Multi-step Synthesis Approaches from Aromatic Precursors

Multi-step synthesis is a common approach, typically starting from commercially available substituted benzoic acids or toluenes. A key precursor is 4-bromo-2-methylbenzoic acid. amazonaws.com The synthesis involves an initial esterification of the carboxylic acid, followed by the introduction of the formyl group.

One documented procedure begins with the esterification of 4-bromo-2-methylbenzoic acid to yield methyl 4-bromo-2-methylbenzoate. amazonaws.com This intermediate is then converted to the final product, Methyl 4-formyl-2-methylbenzoate. amazonaws.com While the specific details of the final formylation step from the bromo-intermediate are not fully elaborated in the provided documentation, it typically involves a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or a palladium-catalyzed formylation.

Synthesis Pathway from 4-Bromo-2-methylbenzoic Acid

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Bromo-2-methylbenzoic acid | Not specified, typical methods include SOCl₂/MeOH or H⁺/MeOH | Methyl 4-bromo-2-methylbenzoate amazonaws.com | 92% amazonaws.com |

Another potential route starts from 2-methyl-4-aminobenzoate, which can undergo N-acylation and subsequent hydrolysis, demonstrating the manipulation of functional groups on this particular benzene (B151609) ring scaffold. google.com

One-pot Reaction Sequences for Enhanced Efficiency

To improve efficiency, reduce waste, and shorten reaction times, one-pot syntheses have become a focal point of synthetic chemistry. For related compounds like methyl 4-formylbenzoate, palladium-catalyzed strategies have been developed that allow for the reduction of active esters to aldehydes in a single pot. researchgate.net These reactions use hydrosilanes as reducing agents and exhibit high chemoselectivity. researchgate.net Such a strategy could theoretically be adapted for the synthesis of this compound, potentially starting from a precursor like methyl 2-methylterephthalate by selectively reducing one ester group to an aldehyde. The development of N-acyl saccharins as activated esters, which are stable yet reactive, also opens avenues for efficient one-pot transformations. researchgate.net

Novel and Emerging Synthetic Transformations

Research into novel synthetic methods aims to provide more direct, selective, and sustainable routes to complex molecules like this compound.

Oxidative Formylation Protocols and Their Mechanistic Aspects

Oxidative formylation provides a direct method for converting a methyl group into a formyl group. This is particularly relevant for the synthesis of this compound from a precursor like methyl 4-methylbenzoate, though selectivity between the two methyl groups would be a challenge.

A common method involves the radical bromination of the benzylic position followed by hydrolysis. For instance, the synthesis of the related methyl 4-formyl-2-methoxybenzoate utilizes N-bromosuccinimide (NBS) and a radical initiator like benzoic peroxyanhydride to form a dibromomethyl intermediate. amazonaws.com This intermediate is subsequently hydrolyzed to the aldehyde. amazonaws.com

Mechanism of Oxidative Formylation via Bromination:

Initiation: A radical initiator generates bromine radicals from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, creating a benzyl (B1604629) radical. This radical then reacts with another molecule of NBS to form the monobrominated product and a new bromine radical. This process repeats to form the dibromomethyl intermediate.

Hydrolysis: The dibromomethyl group is then hydrolyzed, often with the help of silver nitrate (B79036) or simply water, to yield the final aldehyde.

Selective Functional Group Interconversions and Manipulations

Functional group interconversions (FGI) are fundamental to the synthesis of this compound, allowing for the strategic modification of precursors. ub.eduimperial.ac.uk Key interconversions include the oxidation of a methyl group to an aldehyde, the reduction of a carboxylic acid derivative, or the conversion of a halide to a formyl group. fiveable.mevanderbilt.edu

The conversion of an alcohol to a sulfonate ester (like a tosylate or mesylate) makes it an excellent leaving group, which can then be displaced by a cyanide anion. vanderbilt.edu Subsequent reduction of the resulting nitrile with a reagent like Diisobutylaluminium hydride (DIBAL) yields an aldehyde. vanderbilt.edu This multi-step FGI sequence represents a reliable, albeit less direct, method for introducing the formyl group.

Examples of Relevant Functional Group Interconversions

| Initial Group | Target Group | Typical Reagents | Application Context |

|---|---|---|---|

| -CH₃ | -CHO | 1. NBS, Initiator 2. H₂O/CaCO₃ | Direct oxidation of a methyl group on the aromatic ring. amazonaws.com |

| -Br | -CHO | 1. n-BuLi 2. DMF | Formylation via a lithiated intermediate. amazonaws.com |

| -COOH | -COOCH₃ | SOCl₂, MeOH or H⁺, MeOH | Esterification of the benzoic acid precursor. amazonaws.com |

Direct C-H Activation and Functionalization Approaches

Direct C-H activation is a modern synthetic strategy that aims to form carbon-carbon or carbon-heteroatom bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized substrates. This approach offers significant advantages in terms of atom economy and step efficiency.

The synthesis of this compound via direct C-H formylation would ideally involve the selective introduction of a formyl group at the C-2 position of methyl 4-methylbenzoate. This remains a significant challenge due to the presence of multiple C-H bonds on the aromatic ring. Achieving such regioselectivity would likely require the use of a directing group to guide a transition metal catalyst to the desired ortho-position relative to the ester. While specific protocols for the direct C-H formylation of this particular substrate are not yet established in the literature, it represents an active and promising area of research in organic synthesis. General methods for aromatic formylation, such as the Vilsmeier-Haack or Gattermann-Koch reactions, could potentially be adapted but may lack the required selectivity for this specific substitution pattern. wikipedia.orgtcichemicals.com

Sustainable and Advanced Process Chemistry Techniques

The production of complex aromatic compounds like this compound is increasingly guided by the need for processes that are not only efficient but also environmentally benign. This has led to the adoption of advanced process chemistry techniques that prioritize sustainability.

Green Chemistry Principles in the Synthesis of Benzoate (B1203000) Derivatives

Green chemistry serves as a foundational framework for developing sustainable synthetic routes to benzoate derivatives. nih.govresearchgate.net The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are particularly relevant. scientificupdate.commdpi.comnih.gov The goal is to design chemical products and processes that minimize the use and generation of hazardous substances. scientificupdate.com

In the context of synthesizing benzoate derivatives, green chemistry encourages a shift from traditional methods that may use hazardous reagents and generate significant waste to more sustainable alternatives. For instance, the use of solid acid catalysts or enzymes can replace corrosive mineral acids in esterification reactions, simplifying work-up procedures and reducing waste streams. researchgate.net Metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI) are employed to quantify the environmental impact of a synthesis, with lower values indicating a greener process. nih.govtudelft.nl The Reaction Mass Efficiency (RME) is another useful metric that provides insight into the mass balance of a chemical process. nih.govresearchgate.net By focusing on these principles and metrics, chemists can design more sustainable and economically viable routes for producing benzoate derivatives.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of esters and other functionalized aromatic compounds. sphinxsai.commlsu.ac.in This technique utilizes microwave energy to heat reaction mixtures rapidly and uniformly, which can lead to dramatically reduced reaction times, increased yields, and improved product purity. researchgate.netsphinxsai.commlsu.ac.in

The application of microwave irradiation is particularly beneficial for reactions like Fischer esterification and the hydrolysis of amides, which are common steps in the synthesis of benzoate derivatives. rasayanjournal.co.in For example, the saponification of methyl benzoate to benzoic acid under microwave irradiation can be completed in just 2.5 minutes with an 84% yield. matanginicollege.ac.in Similarly, the oxidation of toluene (B28343) to benzoic acid, a reaction that typically takes 10-12 hours with conventional refluxing, can be achieved in only 5 minutes under microwave conditions. rasayanjournal.co.inmatanginicollege.ac.in

The efficiency of microwave-assisted synthesis is further highlighted in comparative studies. For instance, the synthesis of various heterocyclic molecules showed a reduction in reaction time from hours to minutes and a significant increase in yield compared to conventional methods. sphinxsai.com In the synthesis of benzotriazole (B28993) derivatives, microwave-assisted methods consistently produced higher yields in a fraction of the time required for refluxing. nih.gov These findings underscore the potential of microwave-assisted methodologies to provide a faster, more efficient, and often greener route for the synthesis of substituted benzoates.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Reactions

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Saponification of Methyl Benzoate | Microwave | 2.5 min | 84% | matanginicollege.ac.in |

| Oxidation of Toluene to Benzoic Acid | Conventional | 10-12 hr | 40% | rasayanjournal.co.inmatanginicollege.ac.in |

| Oxidation of Toluene to Benzoic Acid | Microwave | 5 min | 40% | rasayanjournal.co.inmatanginicollege.ac.in |

| Synthesis of N-alkyl phthalimides | Microwave | Not Specified | 45-98% | rasayanjournal.co.in |

| Hydrolysis of Benzamide | Conventional | 1 hr | Not Specified | rasayanjournal.co.in |

| Hydrolysis of Benzamide | Microwave | 7 min | 99% | rasayanjournal.co.in |

| Synthesis of 5-chloromethylbenzotriazole | Conventional | 2 hr 45 min | 72% | nih.gov |

| Synthesis of 5-chloromethylbenzotriazole | Microwave | 4 min 20 s | 85% | nih.gov |

| Synthesis of 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea | Reflux | 6 hr | 31-82% | ukm.my |

| Synthesis of 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea | Microwave | 5 min | 82-89% | ukm.my |

Flow Chemistry Applications for Continuous Production and Optimization

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production to a more controlled, efficient, and scalable manufacturing process. rsc.org This technology is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients, including substituted benzoates and their precursors. beilstein-journals.org By performing reactions in a continuous stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. rsc.orgacs.org

A significant advantage of flow chemistry is the ability to handle hazardous reactions and unstable intermediates safely due to the small reaction volumes at any given time. rsc.org For the synthesis of benzoate derivatives, this is particularly relevant. For example, a continuous-flow process for the synthesis of methyl 2-(chlorosulfonyl)benzoate demonstrated high efficiency and a significant reduction in side reactions. acs.orgresearchgate.net This process achieved a mass flow rate of the starting material, methyl 2-aminobenzoate, of 4.58 kg/h , with a product yield of 91.7% and a residence time of just one minute. researchgate.net

Table 2: Examples of Continuous Flow Synthesis for Benzoate Derivatives and Related Compounds

| Product | Key Process | Throughput/Productivity | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-(chlorosulfonyl)benzoate | Diazotization | 18.45 kg/h (diazonium salt solution) | 1 min | 91.7% | acs.orgresearchgate.net |

| Methyl Anthranilate | Hofmann Rearrangement & Esterification | Not Specified | 97 s | 80.3% | aidic.it |

| Glycosylated Product | Glycosylation | 8.5 g/h | 8 s | 60% | rsc.org |

| Diaryliodonium Salts | Iodination | Gram scale | 2-60 s | Not Specified | rsc.org |

| Linezolid | Multi-step Synthesis | 816 mg/h | 27 min (total) | 73% (overall) | rsc.org |

| α-Bromophenylpropylaldehyde | α-Bromination | Not Specified | 3 min | 87% | acs.org |

Reactivity and Derivatization Chemistry of Methyl 2 Formyl 4 Methylbenzoate

Reactions Involving the Aromatic Formyl Group

The aldehyde functionality in methyl 2-formyl-4-methylbenzoate is a primary site for various chemical modifications.

The formyl group readily undergoes condensation reactions with nitrogen-based nucleophiles like hydrazines and amines to form hydrazones and imines (Schiff bases), respectively. These reactions are fundamental in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. For instance, the reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base can be used as a classical qualitative test to confirm the presence of the aldehyde group. iwu.edu

The general scheme for these reactions involves the nucleophilic attack of the nitrogen or oxygen atom on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Table 1: Examples of Condensation Reactions

| Nucleophile | Product Type |

|---|---|

| Hydrazine | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

These reactions are crucial for introducing new functionalities and building molecular complexity from the this compound scaffold.

The formyl group can be selectively targeted for addition and reduction reactions in the presence of the methyl ester. This chemoselectivity is a valuable tool in multi-step organic synthesis.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the aldehyde to a primary alcohol without affecting the less reactive ester group. iwu.educhegg.comresearchgate.net This reaction is often performed in an alcoholic solvent, such as ethanol, at low temperatures. iwu.edu The progress of the reduction can be conveniently monitored using techniques like thin-layer chromatography (TLC). iwu.edu

Table 2: Products of Chemoselective Reduction

| Starting Material | Reagent | Product |

|---|

Conversely, more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the aldehyde and the ester functionalities.

Carbonyl addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can also be directed at the formyl group to form secondary alcohols. The choice of reagent and reaction conditions is critical to ensure that the ester group remains intact.

The aldehyde group of this compound can be oxidized to a carboxylic acid. Aldehydes are generally susceptible to oxidation, even by atmospheric oxygen over prolonged exposure, a process known as autoxidation. noaa.gov This reaction can be catalyzed by light and salts of transition metals. noaa.gov

For controlled synthetic purposes, various oxidizing agents can be employed. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or Tollens' reagent. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The oxidation transforms the formyl group into a carboxyl group, yielding 2-carboxy-4-methylbenzoic acid methyl ester.

Transformations of the Methyl Ester Moiety

The methyl ester group of this compound also provides opportunities for various chemical transformations, allowing for further diversification of the molecular structure.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol (R-OH) in the presence of a suitable catalyst will lead to the formation of a new ester (2-formyl-4-methylbenzoate ester of R-OH) and methanol (B129727). The equilibrium of this reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

This process is valuable for synthesizing a library of ester derivatives with varying properties, which can be useful in materials science and medicinal chemistry.

Amidation: The methyl ester can be converted into an amide through a reaction with an amine. This amidation process typically requires heating and may be catalyzed. For instance, studies on the amidation of methyl benzoate (B1203000) with various amines have been conducted using catalysts like niobium pentoxide (Nb₂O₅) under solvent-free conditions. researchgate.net Nickel/NHC catalytic systems have also been developed for the direct amidation of methyl esters. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is an essentially irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the methoxide (B1231860) ion. The carboxylic acid formed is deprotonated by the base to form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. stackexchange.com The rate of hydrolysis is dependent on the concentration of the hydroxide ion. oieau.frresearchgate.net

Acid-catalyzed hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated.

Mechanistic studies often involve kinetic analysis to determine the reaction order and the influence of substituents on the reaction rate. For substituted methyl benzoates, the rates of hydrolysis can often be correlated with Hammett substituent constants. oieau.fr The steric hindrance around the carbonyl group can also play a significant role in the reaction mechanism. For highly hindered esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, has been proposed. stackexchange.com

Aromatic Ring Functionalization Strategies

The presence of both electron-donating (methyl) and electron-withdrawing (formyl, methyl ester) groups on the benzene (B151609) ring creates a nuanced reactivity profile towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for modifying aromatic rings. The regiochemical outcome on this compound is determined by the cumulative directing effects of the existing substituents.

-CHO (formyl) group: A moderately deactivating group that directs incoming electrophiles to the meta position. libretexts.orgunizin.org

-COOCH₃ (methyl ester) group: Also a moderately deactivating group that directs to the meta position. libretexts.orgunizin.org

-CH₃ (methyl) group: An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

Position C3: Ortho to the -COOCH₃ group, meta to the -CHO group, and meta to the -CH₃ group.

Position C5: Meta to the -COOCH₃ group, meta to the -CHO group, and ortho to the -CH₃ group.

Position C6: Ortho to the -CHO group, para to the -COOCH₃ group, and ortho to the -CH₃ group.

The two deactivating groups (-CHO and -COOCH₃) strongly disfavor substitution at positions ortho and para to them (C3, C6). The activating methyl group directs towards its ortho (C3, C5) and para (no free para position) positions. The strongest deactivating groups, the formyl and ester, generally control the orientation, directing incoming groups to positions meta to themselves. youtube.com The position C5 is meta to both the formyl and ester groups and ortho to the activating methyl group. This convergence of directing effects makes position C5 the most probable site for electrophilic attack. Position C3 is also meta to the formyl group and ortho to the activating methyl group, but it is ortho to the deactivating ester group, making it less favored than C5. Therefore, substitution is strongly predicted to occur at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product (Substitution at C5) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-formyl-4-methyl-5-nitrobenzoate |

| Halogenation | Br₂, FeBr₃ | Methyl 5-bromo-2-formyl-4-methylbenzoate |

| Sulfonation | Fuming H₂SO₄ | Methyl 2-formyl-4-methyl-5-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-2-formyl-4-methylbenzoate |

This table is based on established principles of electrophilic aromatic substitution directing effects. unizin.orglibretexts.orgorganicchemistrytutor.com

Nucleophilic Aromatic Substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (like a halide). wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

The formyl and methyl ester substituents on this compound are electron-withdrawing and can stabilize the negative charge of the Meisenheimer intermediate, thus activating the ring for nucleophilic substitution. libretexts.orgmasterorganicchemistry.com However, the parent molecule lacks a suitable leaving group. For an SNAr reaction to occur, a derivative, such as Methyl 5-chloro-2-formyl-4-methylbenzoate, would be required.

In such a derivative, the electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions relative to themselves. libretexts.org

The -CHO group at C2 would direct an incoming nucleophile to C1 (position of the ester) and C3/C5 (positions adjacent or para).

The -COOCH₃ group at C1 would direct to C2/C6 (positions adjacent or para).

Given a leaving group at C5 (e.g., Cl in Methyl 5-chloro-2-formyl-4-methylbenzoate), the formyl group at C2 is para to the leaving group, and the methyl ester is meta. The strong para relationship between the formyl group and the leaving group would provide powerful resonance stabilization for the Meisenheimer complex, making this position highly susceptible to nucleophilic attack.

Table 2: Feasibility of Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile (Nu⁻) | Predicted Product | Rationale |

| Methyl 5-halo-2-formyl-4-methylbenzoate | RO⁻ (Alkoxide) | Methyl 5-alkoxy-2-formyl-4-methylbenzoate | The ring is activated by two electron-withdrawing groups (-CHO, -COOCH₃). The -CHO group is para to the leaving group, providing strong stabilization for the Meisenheimer intermediate. wikipedia.orglibretexts.org |

| Methyl 3-halo-2-formyl-4-methylbenzoate | R₂NH (Amine) | Methyl 3-(dialkylamino)-2-formyl-4-methylbenzoate | The ring is activated, and the -CHO group is ortho to the leaving group, which also provides resonance stabilization. libretexts.org |

Multicomponent Reaction (MCR) Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity. The aldehyde functionality of this compound makes it an excellent substrate for several MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and the vast structural diversity of its products. nih.gov

This compound serves as the aldehyde component. The reaction is initiated by the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

The power of using this compound in an Ugi reaction lies in the ability to introduce three additional points of diversity into the final molecule by simply changing the other components, leading to the rapid synthesis of large chemical libraries for applications such as drug discovery. organic-chemistry.orgnih.gov

Table 3: Exemplary Library of Ugi Products from this compound

| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Resulting α-Acetamido Carboxamide Scaffold |

| Benzylamine | Acetic Acid | tert-Butyl isocyanide | A complex acyclic bis-amide |

| Aniline | Benzoic Acid | Cyclohexyl isocyanide | A scaffold with multiple aromatic rings |

| Glycine methyl ester | Propionic Acid | Benzyl (B1604629) isocyanide | A peptide-like structure |

This table illustrates the combinatorial possibilities of the Ugi reaction using this compound as the aldehyde component. wikipedia.orgnih.gov

Domino reactions (or cascade reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step. beilstein-journals.org The ortho-formyl benzoate structure of the title compound is well-suited for such reaction cascades.

Drawing parallels from the reactivity of 3-formylchromones, which also possess an ortho-formyl carbonyl system, one can envision domino reactions for this compound. beilstein-journals.orgresearchgate.net For instance, a reaction with a 1,3-dicarbonyl compound under basic conditions could initiate a sequence.

A potential domino pathway could be:

Knoevenagel Condensation: The active methylene (B1212753) of a 1,3-dicarbonyl compound (e.g., malononitrile (B47326) or ethyl acetoacetate) condenses with the formyl group of this compound.

Intramolecular Cyclization: A nucleophilic group within the newly attached fragment could then attack the ester carbonyl carbon, leading to a cyclization event and the formation of a complex heterocyclic system, such as a derivative of isoquinoline (B145761) or phthalazine, after subsequent rearrangement or aromatization.

These pathways allow for the construction of intricate molecular architectures from simple starting materials in a single, efficient operation. researchgate.net

Applications of Methyl 2 Formyl 4 Methylbenzoate As a Key Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoindolinones, Quinolines)

No specific literature was found demonstrating the reaction of Methyl 2-formyl-4-methylbenzoate to form nitrogen-containing heterocycles like isoindolinones or quinolines.

Synthesis of Oxygen and Sulfur Containing Heterocycles

Detailed synthetic routes using this compound as a precursor for oxygen or sulfur-containing heterocycles are not described in the available literature.

Building Block for Natural Product Analogues and Complex Scaffolds

There is no published research on the application of this specific compound as a building block for the synthesis of analogues of natural products or for constructing complex molecular scaffolds.

Role in the Synthesis of Active Pharmaceutical Ingredient (API) Precursors

While its structure is suggestive of a potential role in medicinal chemistry, no studies were identified that utilize this compound for the synthesis of active pharmaceutical ingredient (API) precursors.

Development of Advanced Materials Precursors

The application of this compound in the development of precursors for advanced materials is not documented in the reviewed sources.

Mechanistic Investigations and Advanced Computational Studies

Reaction Mechanism Elucidation for Transformations Involving the Compound

While specific mechanistic studies for the synthesis of Methyl 2-formyl-4-methylbenzoate are not extensively documented in the reviewed literature, the general principles of related transformations, such as the synthesis of other substituted methyl benzoates, provide a basis for understanding its formation.

Detailed Kinetic and Stereochemical Pathway Analysis

The stereochemistry of reactions involving this compound would be dictated by the spatial arrangement of the substituents on the benzene (B151609) ring. The ortho and para directing effects of the methyl group and the meta directing effect of the formyl and methyl ester groups will influence the regioselectivity of further substitution reactions. Stereochemical control is a critical aspect in the synthesis of complex molecules, where the existing stereochemistry of a substrate influences the outcome of subsequent reactions. nih.gov

Identification and Characterization of Reaction Intermediates

The synthesis of this compound likely proceeds through several transient intermediates. In a typical synthesis, such as the esterification of 2-formyl-4-methylbenzoic acid with methanol (B129727), a key intermediate would be the protonated carboxylic acid, which forms a resonance-stabilized cation. This cation is then attacked by the nucleophilic oxygen of methanol to form a tetrahedral intermediate. Subsequent loss of a water molecule and a proton yields the final ester product. youtube.com

In reactions involving the formyl group, such as its conversion to other functional groups, various intermediates can be expected. For example, in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate from methyl-4-formylbenzoate, the reaction proceeds through the condensation of the aldehyde with phenylhydrazine, likely involving a hemiaminal-like intermediate before dehydration to the final hydrazone. epa.gov Although this is for a related isomer, similar principles would apply.

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are powerful tools for investigating the properties of molecules like this compound at the atomic level. While specific computational studies on this exact molecule are scarce, the application of methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) to similar aromatic compounds provides a solid framework for understanding its electronic structure and properties.

Optimized Molecular Geometries and Conformational Landscape Analysis

The molecular geometry of this compound can be optimized using computational methods to find its most stable conformation. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly used for this purpose. epa.gov The conformational landscape would be determined by the rotational barriers around the C-C bond connecting the formyl group to the ring and the C-O bond of the ester group. The presence of the ortho-formyl group and the para-methyl group will influence the planarity of the molecule and the orientation of the ester group.

Interactive Table: Predicted Conformational Data for a Related Compound (Methyl-4-formylbenzoate) Data inferred from studies on analogous compounds.

| Computational Method | Basis Set | Dihedral Angle (Ring-C=O) | Dihedral Angle (Ring-CO-O) |

| DFT/B3LYP | 6-31G(d,p) | ~0° | ~0° |

| HF | 6-31G(d) | ~0° | ~0° |

This table is illustrative and based on typical results for similar planar aromatic esters.

Vibrational Frequency Calculations and Correlation with Spectroscopic Data

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. These calculations would help in assigning the characteristic stretching and bending vibrations of the formyl (C=O, C-H), ester (C=O, C-O), methyl (C-H), and aromatic ring (C-C, C-H) groups.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are hypothetical and based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) |

| Formyl | C=O Stretch | ~1700 |

| Ester | C=O Stretch | ~1720 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 |

| Methyl | C-H Stretch | ~2950 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Validation

Quantum chemical methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. epa.gov The predicted chemical shifts can be correlated with experimental data to confirm the structure of the compound. The electronic environment of each nucleus, influenced by the electron-donating methyl group and the electron-withdrawing formyl and ester groups, will determine its chemical shift.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Chemical shifts are hypothetical and based on general principles for substituted benzenes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl H | ~10.0 | - |

| Aromatic H (ortho to formyl) | ~7.8 | - |

| Aromatic H (meta to formyl) | ~7.5 | - |

| Methyl H | ~2.4 | ~21 |

| Ester Methyl H | ~3.9 | ~52 |

| Formyl C | - | ~192 |

| Ester C=O | - | ~166 |

| Aromatic C (ipso-formyl) | - | ~135 |

| Aromatic C (ipso-ester) | - | ~130 |

| Aromatic C (ipso-methyl) | - | ~140 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. researchgate.netyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other reactants. numberanalytics.com

The interaction between the HOMO of one molecule and the LUMO of another is key to understanding chemical reactions, such as pericyclic reactions and nucleophilic substitutions. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the presence of both an aldehyde (formyl) and a methyl ester group on the benzene ring influences the electronic distribution and thus the nature of its FMOs. The electron-withdrawing nature of the formyl and ester groups would be expected to lower the energy of the LUMO, making the molecule a good electrophile. The methyl group, being weakly electron-donating, would slightly raise the energy of the HOMO.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -7.5 (Illustrative) | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| E(LUMO) | -1.8 (Illustrative) | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 (Illustrative) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Calculation of Global Chemical Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in various chemical environments. For this compound, these parameters would quantify its electrophilic nature, which is anticipated due to the presence of the carbonyl groups. DFT calculations are the standard method for obtaining the values needed to calculate these descriptors.

Below is an interactive table presenting illustrative values for the global chemical reactivity descriptors of this compound, based on general principles for similarly substituted aromatic compounds.

| Descriptor | Formula | Value (Illustrative) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | 4.65 eV | Indicates the molecule's tendency to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.85 eV | A measure of resistance to electron transfer. |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.79 eV | Quantifies the electrophilic character of the molecule. |

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. researchgate.net This computational method can provide a detailed picture of reaction dynamics, conformational changes, and the influence of the surrounding environment, such as a solvent. nih.gov For a reaction involving this compound, MD simulations could be used to:

Explore Reaction Pathways: By simulating the trajectory of reactants, it is possible to observe the formation of transition states and products, providing insights into the reaction mechanism.

Study Conformational Dynamics: The ester and formyl groups of this compound can rotate. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities and the energy barriers for interconversion.

While specific MD simulation studies on this compound are not documented in the provided search results, such studies would be crucial for understanding its behavior in a realistic chemical system, for example, during a chemical synthesis or in a biological environment.

Computational Design and Prediction of Novel Reactions and Catalytic Systems

The predictive power of computational chemistry is increasingly being harnessed for the design of new reactions and the discovery of efficient catalytic systems. rsc.org By using theoretical models, chemists can screen potential reactants and catalysts in silico, saving significant time and resources compared to traditional experimental approaches. escholarship.org

For this compound, computational methods could be employed to:

Design Novel Reactions: By simulating the interaction of this compound with various potential reactants, it is possible to predict new, previously unexplored chemical transformations. rsc.org Automated reaction pathway exploration methods can identify plausible reaction mechanisms and products.

Predict Catalytic Systems: Computational screening can identify potential catalysts that could enhance the rate or selectivity of reactions involving this compound. For instance, in a reduction or oxidation reaction of the aldehyde group, different metal catalysts could be computationally evaluated to find the most effective one. DFT calculations can elucidate the catalyst's interaction with the substrate and help in understanding the catalytic cycle.

This in silico approach accelerates the discovery process, guiding experimental efforts toward the most promising candidates for novel synthetic methodologies. rsc.org

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Approaches Incorporating the Compound

The development of asymmetric synthetic routes is a pivotal area of future research for Methyl 2-formyl-4-methylbenzoate. The presence of a formyl group offers a prime site for stereoselective transformations, enabling the creation of chiral molecules that are crucial in pharmaceuticals and other specialized applications. Current organic synthesis is increasingly focused on producing enantiomerically pure compounds through methods like chiral substrates, auxiliaries, and enantioselective organocatalysis. researchgate.net

Future efforts will likely concentrate on the use of chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in reactions involving the aldehyde functionality of this compound. solubilityofthings.commdpi.com For instance, asymmetric cyanohydrin synthesis, a reaction applicable to aldehydes, can be achieved with high enantiomeric excess using various catalytic systems. acs.org The development of novel chiral ligands and catalysts will be instrumental in controlling the stereochemical outcome of such transformations. frontiersin.org The insights gained from the asymmetric synthesis of other substituted benzaldehydes will provide a strong foundation for developing these methods. acs.org

Integration with Automation, Robotics, and High-Throughput Experimentation

The integration of automation, robotics, and high-throughput experimentation (HTE) is set to revolutionize the research and development landscape for this compound. chemh.comoxfordglobal.com These technologies offer the ability to conduct a large number of experiments in parallel, significantly accelerating the pace of discovery and optimization. nih.gov For a compound like this compound, HTE can be employed to rapidly screen for optimal reaction conditions, catalysts, and solvents for its synthesis and subsequent functionalization. nih.govacs.org

Automated synthesis platforms can perform tedious and repetitive tasks, freeing up researchers to focus on experimental design and data analysis. mit.edu The use of robotic systems for weighing, dispensing, and reaction monitoring enhances precision and reproducibility. chemh.com The application of HTE in flow chemistry is particularly promising, allowing for rapid screening of reaction variables and efficient production of compound libraries. morressier.com This approach can be used to explore a vast chemical space around the this compound scaffold, leading to the discovery of new derivatives with desired properties. acs.org

Table 1: Comparison of Traditional vs. High-Throughput Experimentation (HTE)

| Feature | Traditional Experimentation | High-Throughput Experimentation (HTE) |

| Number of Experiments | Sequential, one at a time | Parallel, hundreds to thousands |

| Scale | Gram to kilogram | Milligram to microgram |

| Time per Experiment | Hours to days | Minutes to hours |

| Data Generation | Low | High |

| Cost per Experiment | High | Low |

| Researcher Involvement | High, manual | Low, automated |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for more selective and efficient catalytic systems is a continuous endeavor in chemical synthesis, and it holds significant promise for the production and modification of this compound. Research will likely focus on several key areas, including the development of novel transition-metal catalysts, organocatalysts, and biocatalysts. solubilityofthings.commdpi.comcas.org

For the synthesis of this compound itself, which can be prepared through the oxidation of the corresponding toluene (B28343) derivative, new catalysts for selective oxidation are of great interest. nih.gov Recent advances in catalysts for the selective oxidation of aromatic hydrocarbons offer a glimpse into the future possibilities. mdpi.comnih.gov The rational design of catalysts, including the use of multi-metal systems and core-shell structures, can lead to enhanced activity and selectivity, minimizing the formation of byproducts. nih.gov Furthermore, the development of catalysts for the selective functionalization of the aromatic ring or the aldehyde group will expand the synthetic utility of this compound.

Contributions to Sustainable Chemistry and Circular Economy Paradigms

Future research on this compound will be increasingly guided by the principles of sustainable chemistry and the circular economy. nih.gov This involves developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. veeprho.comwhiterose.ac.uk

One promising avenue is the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions. nih.govresearchgate.net The sustainable production of aromatic aldehydes from renewable feedstocks is an area of active research and could provide a green alternative to traditional petrochemical-based syntheses. chalmers.se The principles of a circular economy, which emphasize the reuse and recycling of materials, will also influence the future of chemical production. chemiehoch3.decefic.org This includes designing processes where solvents and catalysts can be efficiently recovered and reused. The use of water as a reaction medium, as demonstrated in some selenium-catalyzed oxidations of aldehydes, is a prime example of a greener approach. mdpi.com

Table 2: Principles of Green Chemistry and their Application to this compound Synthesis

| Green Chemistry Principle | Application in the Context of this compound |

| Prevention | Designing synthetic routes with high atom economy to minimize waste. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents; minimizing the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways from renewable sources. chalmers.se |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. mdpi.com |

| Design for Degradation | Designing products that break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance that minimize the potential for chemical accidents. |

Advanced Computational Modeling for Rational Design and Discovery of Related Compounds

Advanced computational modeling is set to play a crucial role in the rational design and discovery of compounds related to this compound. neuroquantology.com Techniques such as Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the reactivity and selectivity of different catalytic systems. acs.org

Computational tools can also be employed to design novel catalysts with enhanced performance for specific transformations. researchgate.net Furthermore, virtual screening and molecular docking studies can be used to predict the biological activity of derivatives of this compound, guiding the synthesis of new compounds with potential applications in medicine and other fields. The integration of artificial intelligence and machine learning with computational chemistry is an emerging trend that will further accelerate the discovery and optimization of new molecules. veeprho.comkreddsci.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.